molecular formula C12H16N4O3 B1211880 Iprazochrome CAS No. 7248-21-7

Iprazochrome

Cat. No.: B1211880
CAS No.: 7248-21-7
M. Wt: 264.28 g/mol
InChI Key: AIGVHODMVKGZDA-UHFFFAOYSA-N
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Description

Iprazochrome is a chemical compound known for its use as an antimigraine agent. It is also indicated for the treatment and prevention of diabetic retinopathy in individuals with type-2 diabetes. Chemically, it is a derivative of adrenochrome, which is a product of adrenaline oxidation .

Preparation Methods

Iprazochrome can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-1-isopropylindoline-5,6-dione with semicarbazide under specific reaction conditions. The industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Iprazochrome undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Iprazochrome has a wide range of scientific research applications:

Mechanism of Action

Iprazochrome acts as a serotonin antagonist, specifically targeting the 5-HT2D receptor. It neutralizes other vasoactive compounds such as bradykinin and histamine. This action decreases the permeability and fragility of blood vessels, which helps in reducing migraine frequency and severity .

Comparison with Similar Compounds

Iprazochrome is unique compared to other similar compounds due to its specific mechanism of action and its dual role in treating migraines and diabetic retinopathy. Similar compounds include:

This compound’s uniqueness lies in its specific targeting of serotonin receptors and its combined use in migraine prophylaxis and diabetic retinopathy treatment.

Properties

CAS No.

7248-21-7

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea

InChI

InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19)

InChI Key

AIGVHODMVKGZDA-UHFFFAOYSA-N

SMILES

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

Canonical SMILES

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

7248-21-7

Synonyms

1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole
1-isopropylnoradrenochrome-5-monosemicarbazone
Divascan
iprazochrome
Migrenon
N-propylnoradrenochrome monosemicarbazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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